linoleoyl glycine
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Overview
Description
Linoleoyl glycine is a modified polyunsaturated fatty acid, specifically an N-acylamide, characterized by a fatty acyl group linked to a primary amine by an amide bond . It is an endogenous homologue of linoleoyl ethanolamide and is known for its role in activating human KCNQ1/KCNE1 channels expressed in Xenopus oocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Linoleoyl glycine can be synthesized through the reaction of linoleic acid with glycine. The process involves the formation of an amide bond between the carboxyl group of linoleic acid and the amino group of glycine. This reaction typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its quality .
Chemical Reactions Analysis
Types of Reactions: Linoleoyl glycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxidative products.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amide bond, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Hydroperoxides and other oxidative derivatives.
Reduction: Alcohol derivatives.
Substitution: Various N-substituted amides.
Scientific Research Applications
Linoleoyl glycine has several scientific research applications:
Chemistry: It is used as a model compound to study amide bond formation and fatty acid metabolism.
Biology: Research on this compound helps understand lipid signaling pathways and their role in cellular processes.
Medicine: It has shown potential analgesic activity in animal studies, making it a candidate for pain management research.
Industry: this compound is used in the development of bioactive lipids and as a component in cosmetic formulations
Mechanism of Action
Linoleoyl glycine exerts its effects by activating specific ion channels, such as the KCNQ1/KCNE1 channels. It binds to these channels and modulates their activity, leading to changes in cellular ion flux. This modulation can influence various physiological processes, including pain perception and cellular signaling .
Comparison with Similar Compounds
Linoleoyl ethanolamide: Another N-acylamide with similar structural features but different biological activities.
Arachidonoyl glycine: A homologue with a different fatty acid chain, known for its role in endocannabinoid signaling.
Uniqueness: Linoleoyl glycine is unique due to its specific activation of KCNQ1/KCNE1 channels and its potential analgesic properties. Its structure allows it to interact with different molecular targets compared to its homologues, making it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C20H35NO3 |
---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]acetic acid |
InChI |
InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h6-7,9-10H,2-5,8,11-18H2,1H3,(H,21,22)(H,23,24)/b7-6+,10-9+ |
InChI Key |
YCRHZEHWEYAHCO-AVQMFFATSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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